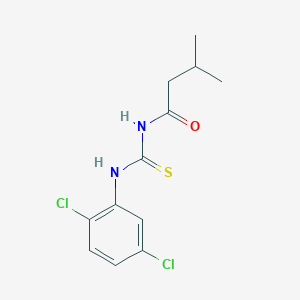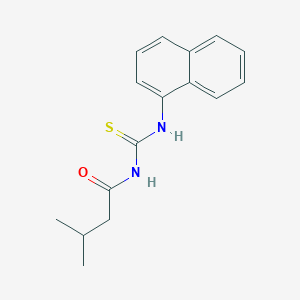![molecular formula C14H15N5OS B399348 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B399348.png)
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an amino group, a tolyloxy-ethyl side chain, and a thiol group attached to the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Amino Group: The amino group at the 6-position can be introduced via nucleophilic substitution reactions.
Attachment of the Tolyl Group: The tolyloxy-ethyl side chain can be attached through etherification reactions.
Introduction of the Thiol Group: The thiol group at the 8-position can be introduced through thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted purines depending on the reagents used.
科学研究应用
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiol group, in particular, can form covalent bonds with cysteine residues in proteins, altering their function and activity.
相似化合物的比较
Similar Compounds
- 6-Amino-9-(2-methoxy-ethyl)-9H-purine-8-thiol
- 6-Amino-9-(2-ethoxy-ethyl)-9H-purine-8-thiol
- 6-Amino-9-(2-phenoxy-ethyl)-9H-purine-8-thiol
Uniqueness
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol is unique due to the presence of the tolyloxy-ethyl side chain, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
属性
分子式 |
C14H15N5OS |
|---|---|
分子量 |
301.37g/mol |
IUPAC 名称 |
6-amino-9-[2-(4-methylphenoxy)ethyl]-7H-purine-8-thione |
InChI |
InChI=1S/C14H15N5OS/c1-9-2-4-10(5-3-9)20-7-6-19-13-11(18-14(19)21)12(15)16-8-17-13/h2-5,8H,6-7H2,1H3,(H,18,21)(H2,15,16,17) |
InChI 键 |
KKSYXUAEBWBHOR-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3N=C2S)N |
SMILES |
CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
规范 SMILES |
CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2,4-dichlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399271.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399272.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399273.png)


![Methyl 4-{[(3-methylbutanoyl)carbamothioyl]amino}benzoate](/img/structure/B399278.png)
![N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399280.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399282.png)
![3-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B399283.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399285.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399286.png)
![N-[4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B399287.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399288.png)
